molecular formula C10H7ClFN3 B2758466 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- CAS No. 1446109-96-1

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)-

Cat. No.: B2758466
CAS No.: 1446109-96-1
M. Wt: 223.64
InChI Key: HKAAUVDRVFXXCM-UHFFFAOYSA-N
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Description

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is a heterocyclic aromatic compound with the molecular formula C10H7ClFN3. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a fluorophenyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and pyrimidine derivatives.

    Reaction Conditions:

    Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) and solvents like ethanol (EtOH) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise temperature and pressure control to ensure high yield and purity. The use of automated systems for reagent addition and product isolation is also common to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-5-(4-methylphenyl)-4-pyrimidinamine
  • 6-Chloro-5-(4-bromophenyl)-4-pyrimidinamine
  • 6-Chloro-5-(4-chlorophenyl)-4-pyrimidinamine

Uniqueness

4-Pyrimidinamine, 6-chloro-5-(4-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-5-(4-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-9-8(10(13)15-5-14-9)6-1-3-7(12)4-2-6/h1-5H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAAUVDRVFXXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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